1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Overview
Description
1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a bromothiophene moiety, a phenethyl group, and a triazoloquinazoline core. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multiple steps, starting from readily available starting materials
- Synthetic Routes and Reaction Conditions:
- The synthesis begins with the preparation of the triazoloquinazoline core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
- The bromothiophene moiety is introduced via a bromination reaction, using reagents such as N-bromosuccinimide (NBS) in the presence of a catalyst.
- The phenethyl group is typically introduced through a Friedel-Crafts alkylation reaction, using phenethyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
- Industrial Production Methods:
- Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
- Oxidation:
- The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
- Reduction:
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.
- Substitution:
- The bromine atom in the bromothiophene moiety can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has a wide range of scientific research applications:
- Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
- Biology:
- It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
- Medicine:
- The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
- Industry:
- It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways:
- Molecular Targets:
- The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
- Pathways Involved:
- It can affect various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can be compared with other similar compounds to highlight its uniqueness:
- Similar Compounds:
- Triazoloquinazolines: These compounds share the triazoloquinazoline core but differ in the substituents attached to the core.
- Bromothiophenes: Compounds with a bromothiophene moiety but different core structures.
- Phenethyl derivatives: Compounds with a phenethyl group attached to various core structures.
- Uniqueness:
- The combination of the bromothiophene, phenethyl group, and triazoloquinazoline core in this compound makes it unique and potentially useful in various applications.
Properties
IUPAC Name |
1-(4-bromothiophen-2-yl)-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4OS/c22-15-12-18(28-13-15)19-23-24-21-25(11-10-14-6-2-1-3-7-14)20(27)16-8-4-5-9-17(16)26(19)21/h1-9,12-13H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRFPQWNTWUUMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=CC(=CS5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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